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Cat. No.: B10837553

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-Oxospiramilactone (S3) and other

prominent inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial
and peroxisomal quality control. The content herein is supported by experimental data to aid in
the validation and selection of appropriate inhibitors for research and therapeutic development.

Executive Summary

USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial and peroxisomal
proteins, thereby counteracting the cellular processes of mitophagy and pexophagy. Inhibition
of USP30 has emerged as a promising therapeutic strategy for various diseases, including
Parkinson's disease and certain cancers. This guide focuses on the inhibitory effects and
characteristics of 15-Oxospiramilactone, a natural diterpenoid derivative, in comparison to
other well-characterized synthetic inhibitors such as Compound 39 and FT385.

Comparative Analysis of USP30 Inhibitors

The following tables summarize the key quantitative data for 15-Oxospiramilactone (S3),
Compound 39, and FT385, highlighting their potency and cellular effects.

Table 1: In Vitro Potency of USP30 Inhibitors
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Inhibitor Type IC50 (in vitro) Assay Method Reference
Cellular assays
15- Not explicitly and interaction
Oxospiramilacton  Covalent quantified in the with catalytic [1]
e (S3) same format cysteine
demonstrated.[1]
Ubiquitin-
Compound 39 Non-covalent ~20 nM Rhodamine 110 [21[314]
Assay
Ubiquitin-
FT385 Covalent ~1nM Rhodamine 110 [5]
Assay
Ubiquitin-
MF-094 Non-covalent 0.12 uM Rhodamine [1]
Cleavage Assay
USP30-IN-20 Not specified 12.8 uM Not specified [4]
Q14 . .
) Not specified 57.2nM Not specified [4]
(polypeptide)

Table 2: Cellular Effects of USP30 Inhibitors
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Inhibitor Cellular Effect  Cell Line(s) Assay(s) Reference
Promotes
mitochondrial

15-

o fusion; Increases Microscopy,
Oxospiramilacton ) MEFs, RGCs [6][7]
(s3) non-degradative Western Blot
e

ubiquitination of
Mfn1/2.[6][7]

Enhances
mitophagy and
exophagy; mito-QC, Keima-
pexophagy SHSY5Y, U20S, Q
Compound 39 Increases SKL, Western [2][31[8]
o hTERT-RPE1
ubiquitination of Blot
TOMM20 and
SYNJ2BP.[2][3]
Enhances
mitophagy;
phagy SHSY5Y, Western Blot,
FT385 Increases ] [5]
hTERT-RPE1 Proteomics

ubiquitination of
TOM20.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-

Rhodamine 110)

This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a

fluorogenic substrate.

¢ Principle: Ubiquitin-Rhodamine 110 (Ub-Rho110) is a substrate where the rhodamine 110
fluorophore is quenched. Upon cleavage by a DUB like USP30, the liberated rhodamine 110

fluoresces, and the increase in fluorescence is proportional to enzyme activity.[9][10][11]

o Materials:
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Recombinant human USP30

[e]

o

Ubiquitin-Rhodamine 110 substrate

[¢]

Assay Buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA,
0.05% Tween-20)

[¢]

384-well black plates

o

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

e Procedure:

o Prepare serial dilutions of the test inhibitor (e.g., 15-Oxospiramilactone, Compound 39,
FT385) in assay buffer.

o Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

o Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 30 minutes) at
room temperature to allow for inhibitor binding.

o Initiate the reaction by adding the Ub-Rho110 substrate to a final concentration of 100-250
nM.[12]

o Immediately begin monitoring the fluorescence intensity over time using a plate reader.
o Calculate the initial reaction rates (slopes of the fluorescence curves).

o Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cellular Mitophagy Assay (mito-QC)

This assay utilizes a pH-sensitive fluorescent reporter to quantify mitophagy.

e Principle: The mito-QC reporter consists of a tandem mCherry-GFP tag targeted to the
mitochondria. In the neutral pH of the mitochondrial matrix, both mCherry and GFP
fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during
mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence remains
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stable. The ratio of mCherry to GFP fluorescence thus serves as a measure of mitophagy.
[13][14][15][16]

o Materials:

o Cells stably expressing the mito-QC reporter (e.g., SHSY5Y-mito-QC)

[e]

USP30 inhibitor (e.g., Compound 39)

o

Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)

[¢]

Culture medium and plates

[¢]

High-content imaging system or flow cytometer
e Procedure:
o Seed mito-QC expressing cells in appropriate culture plates.

o Treat the cells with the USP30 inhibitor or vehicle control for a specified duration (e.g., 24-
96 hours).

o Optional: Induce mitophagy by treating with a mitochondrial depolarizing agent.

o Acquire images using a high-content imaging system, capturing both mCherry and GFP
channels.

o Alternatively, harvest cells and analyze by flow cytometry, measuring the fluorescence
intensity in both channels.

o Quantify mitophagy by determining the ratio of mCherry-positive puncta (mitolysosomes)
to GFP-positive mitochondria or by analyzing the shift in the mCherry/GFP fluorescence
ratio in the cell population.

Cellular Pexophagy Assay (Keima-SKL)

This assay uses a pH-sensitive fluorescent reporter targeted to peroxisomes to measure
pexophagy.
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 Principle: The Keima-SKL reporter consists of the pH-sensitive fluorescent protein Keima
fused to a peroxisomal targeting signal (SKL). At the neutral pH of the peroxisomal matrix,
Keima has a specific excitation spectrum. Upon delivery to the acidic lysosome during
pexophagy, the excitation spectrum of Keima shifts. The ratio of fluorescence intensity at the
two different excitation wavelengths provides a quantitative measure of pexophagy.[8][17]
[18][19]

e Materials:
o Cells stably expressing the Keima-SKL reporter (e.g., U20S-Keima-SKL)
o USP30 inhibitor (e.g., Compound 39)
o Culture medium and plates
o Confocal microscope with dual-excitation capabilities

e Procedure:

[¢]

Seed Keima-SKL expressing cells in imaging-compatible plates.

Treat the cells with the USP30 inhibitor or vehicle control for an extended period (e.g., 96

[¢]

hours) to observe effects on basal pexophagy.[8]

[¢]

Acquire images using a confocal microscope, exciting Keima at both its neutral pH (e.g.,
440 nm) and acidic pH (e.g., 561 nm) excitation wavelengths.

o

Quantify pexophagy by calculating the ratio of the acidic to the neutral Keima signal. An
increase in this ratio indicates an increase in pexophagy.

Visualizations
Signaling Pathway of USP30 in Mitophagy

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.biorxiv.org/content/10.1101/2021.04.28.441730v1
https://journals.biologists.com/jcs/article/137/9/jcs259775/347531/Mammalian-pexophagy-at-a-glance
https://pmc.ncbi.nlm.nih.gov/articles/PMC6030704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9944197/
https://www.biorxiv.org/content/10.1101/2021.04.28.441730v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mitochondrion

activates ubiquitinates
mitochondrial proteins

emoves ubiquitin
(inhibits mitophagy)

Damaged recruits =
Mitochondrion g PINK1

signals for

»
>

Ubiquitin Mitophagy

15-Oxospiramilactone inhibits
(or other inhibitors)

Click to download full resolution via product page

Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy, which is reversed by
inhibitors.

Experimental Workflow for In Vitro DUB Assay
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Caption: Workflow for determining USP30 inhibitor potency using a fluorescence-based assay.
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Caption: Inhibition of USP30 leads to increased ubiquitination and downstream cellular
benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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